![molecular formula C22H22ClFN4O2 B2765051 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775385-03-9](/img/structure/B2765051.png)
5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and agrochemicals .
Scientific Research Applications
Molecular Docking Studies
A study on benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the requested compound, revealed insights into their anti-cancer properties through molecular docking. The research identified stable states, conformers, and the potential for anti-cancer activity based on interactions with the EGFR binding pocket, indicating a promising approach for designing cancer therapeutics (Karayel, 2021).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This research, involving compounds with a similar structural framework, demonstrated that such derivatives could possess significant antimicrobial properties, providing a foundation for developing new antimicrobial agents (Bektaş et al., 2007).
Conformational Analysis and Crystal Structure
The conformational analysis and crystal structure of a closely related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, was studied. This research detailed the conformation of the piperidin ring, the enthalpy of activation of the rotational barrier around the CN bond, and provided insights into the solid and solution conformations, which are crucial for understanding the physical and chemical properties of such compounds (Ribet et al., 2005).
properties
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-2-4-15(5-3-14)13-28-20(25-26-22(28)30)16-8-10-27(11-9-16)21(29)17-6-7-19(24)18(23)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTJJRDQZGXWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
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